molecular formula C29H33N5O4S B2763466 5-tert-butyl-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide CAS No. 946371-24-0

5-tert-butyl-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide

Cat. No. B2763466
CAS RN: 946371-24-0
M. Wt: 547.67
InChI Key: PLBWMFIRKMSBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including boronic acid coupling reactions, sulfonamide formation, and pyrimidine substitution. Researchers have explored various synthetic routes, and the compound’s synthesis has been documented in the literature .


Molecular Structure Analysis

The molecular structure of 5-tert-butyl-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide consists of a central sulfonamide core with appended functional groups. The tert-butyl and methoxy substituents enhance its stability and lipophilicity. The pyrimidine moiety contributes to its pharmacological properties .

Scientific Research Applications

Application in Cerebral Vasospasm Prevention

One significant application of this compound is in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. Research conducted by Zuccarello et al. (1996) explored the effectiveness of oral treatment with endothelin receptor antagonists, including compounds structurally related to 5-tert-butyl-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide. The study found that oral administration of these antagonists could reduce the magnitude of arterial constriction following a hemorrhage, which supports their potential therapeutic use in treating cerebral vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

Role in Airway Muscle Contraction

Another application is in understanding airway muscle contraction mechanisms. A study by Takahashi et al. (1997) examined the contraction of human airway smooth muscle induced by endothelin-1 and IRL 1620, using bosentan (a structurally similar compound) as an endothelin receptor antagonist. This research provides insights into the potential therapeutic uses of such antagonists in conditions involving airway smooth muscle, such as asthma (Takahashi et al., 1997).

properties

IUPAC Name

5-tert-butyl-2-methoxy-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O4S/c1-19-17-27(31-21-12-14-24(37-5)15-13-21)33-28(30-19)32-22-8-10-23(11-9-22)34-39(35,36)26-18-20(29(2,3)4)7-16-25(26)38-6/h7-18,34H,1-6H3,(H2,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBWMFIRKMSBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide

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